molecular formula C15H17ClN2O3S2 B2388287 (E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 627470-88-6

(E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No. B2388287
CAS RN: 627470-88-6
M. Wt: 372.88
InChI Key: VQGABUZGYIGDLL-BMRADRMJSA-N
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Description

(E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, also known as CCT007093, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2009, and since then, it has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

A study by Sławiński and Brzozowski (2006) synthesized a series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides derivatives and evaluated their in vitro antitumor activity. The compounds displayed remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential of such derivatives in cancer therapy Sławiński & Brzozowski, 2006.

Anti-Inflammatory and Analgesic Activities

Küçükgüzel et al. (2013) synthesized and characterized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential as therapeutic agents Küçükgüzel et al., 2013.

Photosensitizer for Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine derivative substituted with (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide groups. This compound showed high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.

Environmental Occurrence and Analytical Methods

Herrero et al. (2014) provided an overview of the analytical methods and occurrence of benzenesulfonamides, along with benzotriazoles and benzothiazoles, in the environment. The study highlighted the widespread use and persistence of these compounds as emerging organic pollutants Herrero, Borrull, Pocurull, & Marcé, 2014.

properties

IUPAC Name

(NE)-4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c16-11-6-8-13(9-7-11)23(20,21)17-15-18(14(19)10-22-15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGABUZGYIGDLL-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

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